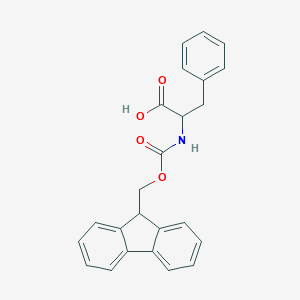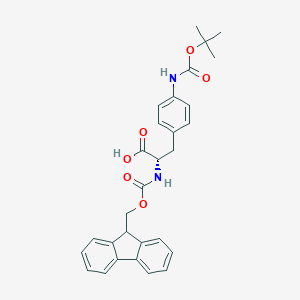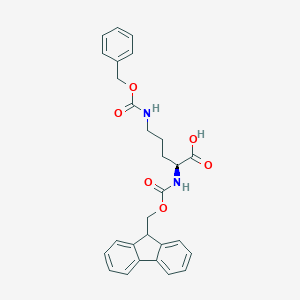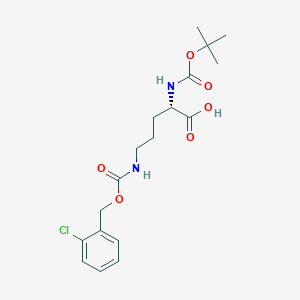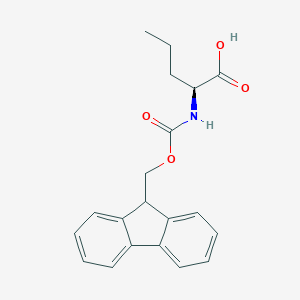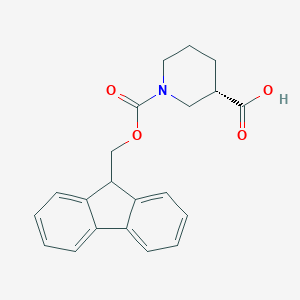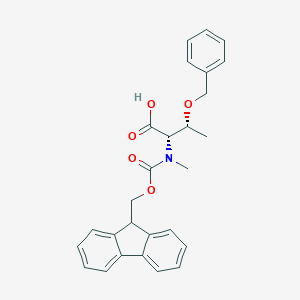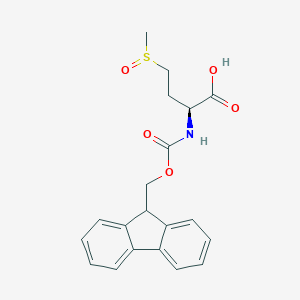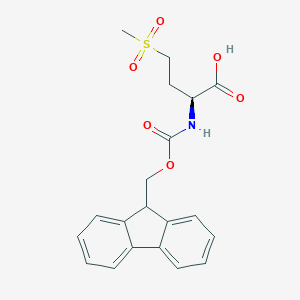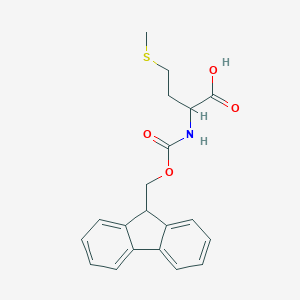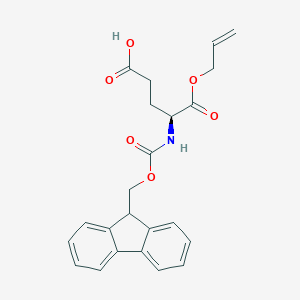
Fmoc-Glu-OAll
Vue d'ensemble
Description
Fmoc-Glu-OAll is an amino acid derivative used in chemical synthesis and peptide chemistry . It is a versatile educt for the synthesis of N-modified glutamines . It is also used in the synthesis of glutamic acid containing cyclic peptides by Fmoc SPPS .
Synthesis Analysis
Fmoc-Glu-OAll is synthesized using Fmoc solid-phase peptide synthesis (SPPS), a method of choice for peptide synthesis . The α-allyl ester can be selectively removed in the presence of Fmoc- and tBu-based protecting groups by treatment with Pd (Ph 3 P) 4 / CHCl 3 /AcOH/NMM .Molecular Structure Analysis
The molecular formula of Fmoc-Glu-OAll is C23H23NO6 . Its molecular weight is 409.4 g/mol . The InChI key is LRBARFFNYOKIAX-FQEVSTJZSA-N .Chemical Reactions Analysis
The α-allyl ester of Fmoc-Glu-OAll can be selectively removed in the presence of Fmoc- and tBu-based protecting groups by treatment with Pd (Ph 3 P) 4 / CHCl 3 /AcOH/NMM . This facilitates the synthesis of branched esters and amides, and lactones and lactams incorporating a glutamyl unit .Physical And Chemical Properties Analysis
Fmoc-Glu-OAll appears as white to yellow to beige beads . The loading, determined by the photometric determination of the Fmoc-chromophore liberated upon treatment with DBU/DMF, is 0.40 - 1.00 mmol/g .Applications De Recherche Scientifique
Peptide Synthesis
- Summary of Application : Fmoc-Glu(OAll)-OH is used in peptide synthesis . It’s a derivative of the amino acid glutamic acid, and it’s used as a building block in the synthesis of peptides .
- Methods of Application : In peptide synthesis, Fmoc-Glu(OAll)-OH is used in a process called Fmoc solid-phase peptide synthesis . This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to insoluble beads. The Fmoc group is a protective group that prevents unwanted reactions during the synthesis process .
- Results or Outcomes : The use of Fmoc-Glu(OAll)-OH in peptide synthesis allows for the creation of complex peptides with a high degree of control over the sequence of amino acids .
Hydrogel Formation
- Summary of Application : Fmoc-Glu(OAll)-OH has been used in the formation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications .
- Methods of Application : The Fmoc group on the Fmoc-Glu(OAll)-OH contributes to the self-assembling properties of the peptides, allowing them to form a gel in aqueous solution . The gelification process is allowed only by the correct balancing among aggregation forces within the peptide sequences (e.g., van der Waals, hydrogen bonding, and π–π stacking) .
- Results or Outcomes : The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Histone Modification
- Summary of Application : Fmoc-Glu(OAll)-OH has been implicated in the post-translational modification of histones, specifically in the serotonylation of glutamine .
- Methods of Application : This modification occurs at position 5 (Q5ser) on histone H3 in organisms that produce serotonin . The exact methods of application or experimental procedures are not detailed in the source.
- Results or Outcomes : These modifications can mediate diverse DNA-templated processes, including gene transcription .
Synthesis of Cyclic and Branched Peptides
- Summary of Application : Fmoc-Glu(OAll)-OH is used in the synthesis of cyclic and branched peptides .
- Methods of Application : These derivatives are useful tools for the synthesis of cyclic and branched peptides and peptides carrying side-chain modifications . The exact methods of application or experimental procedures are not detailed in the source.
- Results or Outcomes : The use of Fmoc-Glu(OAll)-OH in this context allows for the creation of complex cyclic and branched peptides .
Synthesis of Complex Molecules
- Summary of Application : Fmoc-Glu(OAll)-OH is used in the synthesis of complex molecules .
- Methods of Application : The Fmoc group on the Fmoc-Glu(OAll)-OH contributes to the self-assembling properties of the molecules, allowing them to form complex structures . The exact methods of application or experimental procedures are not detailed in the source.
- Results or Outcomes : The use of Fmoc-Glu(OAll)-OH in this context allows for the creation of complex molecular structures .
Biomedical Applications
- Summary of Application : Fmoc-Glu(OAll)-OH has been used in the formation of peptide-based hydrogels for potential biomedical applications .
- Methods of Application : The Fmoc group on the Fmoc-Glu(OAll)-OH contributes to the self-assembling properties of the peptides, allowing them to form a gel in aqueous solution . The gelification process is allowed only by the correct balancing among aggregation forces within the peptide sequences (e.g., van der Waals, hydrogen bonding, and π–π stacking) .
- Results or Outcomes : The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Safety And Hazards
When handling Fmoc-Glu-OAll, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
Propriétés
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-2-13-29-22(27)20(11-12-21(25)26)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,26)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKKMGRINLTBPC-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427262 | |
| Record name | Fmoc-Glu-OAll | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Glu-OAll | |
CAS RN |
144120-54-7 | |
| Record name | 1-(2-Propen-1-yl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144120-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Glu-OAll | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic-acid-alpha allyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




